molecular formula C23H31N5O5S B10780024 2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide

2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide

Cat. No.: B10780024
M. Wt: 489.6 g/mol
InChI Key: OFGZKSUTEKHHAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHEMBL236788 involves multiple steps, starting with the preparation of the benzo[d]oxazole core. This is typically achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The piperidine ring is introduced via nucleophilic substitution reactions, and the sulfonamide group is added through sulfonation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods: Industrial production of CHEMBL236788 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Types of Reactions:

    Oxidation: CHEMBL236788 can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

CHEMBL236788 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of CHEMBL236788 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, receptor antagonism, and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: CHEMBL236788 is unique due to its combination of a piperidine ring, benzo[d]oxazole moiety, and sulfonamide group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in drug discovery and medicinal chemistry .

Properties

Molecular Formula

C23H31N5O5S

Molecular Weight

489.6 g/mol

IUPAC Name

2-[[1-[(4-amino-3,5-diethoxyphenyl)methyl]piperidin-4-yl]amino]-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C23H31N5O5S/c1-3-31-20-11-15(12-21(22(20)24)32-4-2)14-28-9-7-16(8-10-28)26-23-27-18-13-17(34(25,29)30)5-6-19(18)33-23/h5-6,11-13,16H,3-4,7-10,14,24H2,1-2H3,(H,26,27)(H2,25,29,30)

InChI Key

OFGZKSUTEKHHAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1N)OCC)CN2CCC(CC2)NC3=NC4=C(O3)C=CC(=C4)S(=O)(=O)N

Origin of Product

United States

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